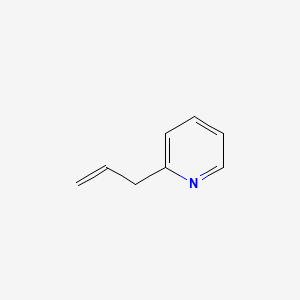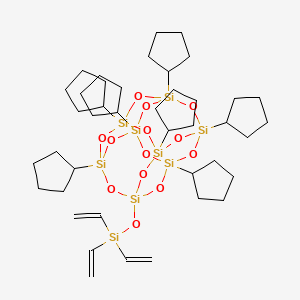
PSS-Trivinylsilyloxy-Heptacyclopentyl substituted
Übersicht
Beschreibung
PSS-Trivinylsilyloxy-Heptacyclopentyl substituted, also known as 1-(Trivinylsilyloxy)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple cyclopentyl and vinyl groups attached to a siloxane backbone .
Vorbereitungsmethoden
The synthesis of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted involves multiple steps. The primary synthetic route includes the reaction of heptacyclopentyl-substituted siloxane with trivinylsilyl chloride under controlled conditions. The reaction typically requires a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and precise temperature control to ensure high yield and purity .
Analyse Chemischer Reaktionen
PSS-Trivinylsilyloxy-Heptacyclopentyl substituted undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a metal catalyst.
Substitution: The vinyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, oxygen, and various halogenating agents.
Wissenschaftliche Forschungsanwendungen
PSS-Trivinylsilyloxy-Heptacyclopentyl substituted has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound’s unique structure makes it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible coatings and implants.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of PSS-Trivinylsilyloxy-Heptacyclopentyl substituted involves its interaction with various molecular targets. The vinyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks can enhance the mechanical properties and stability of the materials in which the compound is incorporated. The siloxane backbone provides flexibility and resistance to thermal and chemical degradation .
Vergleich Mit ähnlichen Verbindungen
PSS-Trivinylsilyloxy-Heptacyclopentyl substituted is unique due to its combination of multiple cyclopentyl and vinyl groups with a siloxane backbone. Similar compounds include:
PSS-Octavinyl substituted: Contains only vinyl groups attached to the siloxane backbone.
PSS-Allyl-Heptacyclopentyl substituted: Contains allyl groups instead of vinyl groups.
PSS-Octakis(dimethylsilyloxy) substituted: Contains dimethylsilyloxy groups instead of vinyl groups
These compounds differ in their functional groups and structural properties, which influence their reactivity and applications.
Eigenschaften
IUPAC Name |
tris(ethenyl)-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72O13Si9/c1-4-55(5-2,6-3)42-63-52-60(39-29-15-16-30-39)46-57(36-23-9-10-24-36)43-56(35-21-7-8-22-35)44-58(48-60,37-25-11-12-26-37)50-62(54-63,41-33-19-20-34-41)51-59(45-56,38-27-13-14-28-38)49-61(47-57,53-63)40-31-17-18-32-40/h4-6,35-41H,1-3,7-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPZADQYIFWKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72O13Si9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402755 | |
| Record name | AGN-PC-0LAAHU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352538-79-5 | |
| Record name | AGN-PC-0LAAHU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


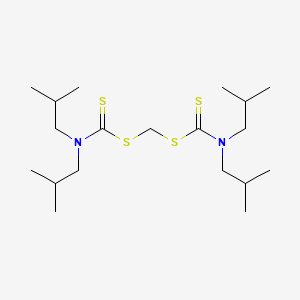

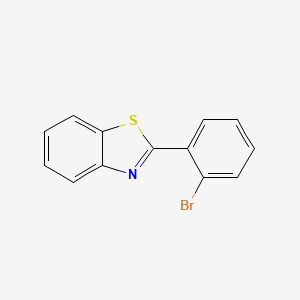
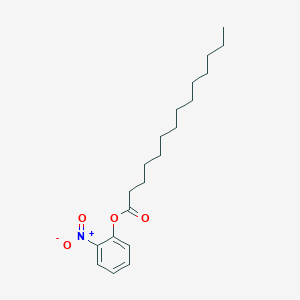

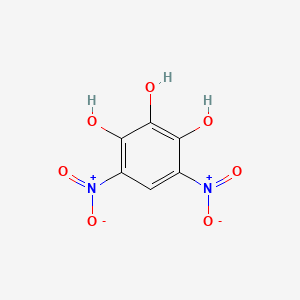
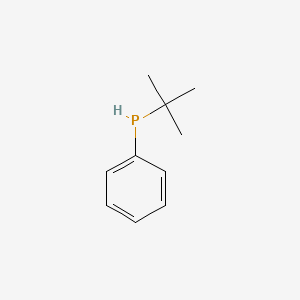
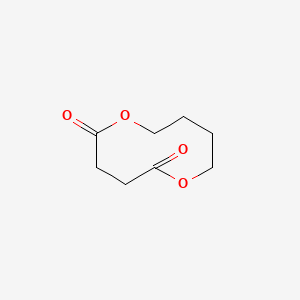
![1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene](/img/structure/B1609044.png)
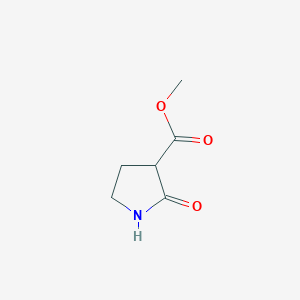
![3H-Imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1609047.png)


